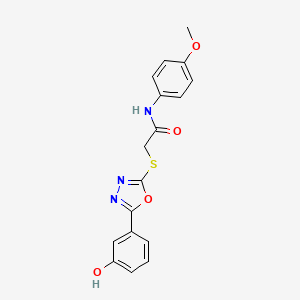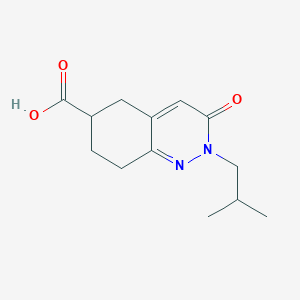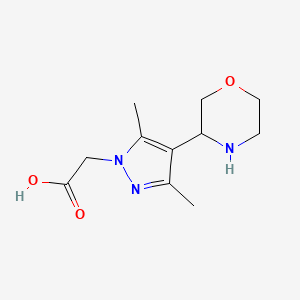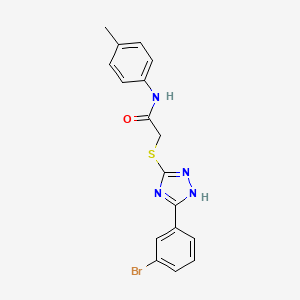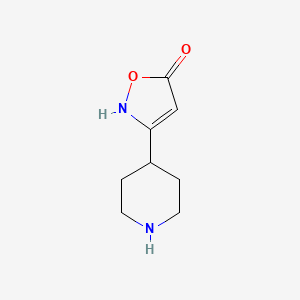
3-(Piperidin-4-yl)isoxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yl)isoxazol-5-ol is a heterocyclic compound that features both a piperidine ring and an isoxazole ringThe presence of both nitrogen and oxygen atoms in the isoxazole ring contributes to its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The piperidine ring can then be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of 3-(Piperidin-4-yl)isoxazol-5-ol may involve the use of catalyst-free and microwave-assisted methods to enhance efficiency and yield. These methods are advantageous as they reduce the need for expensive and toxic catalysts, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)isoxazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The piperidine ring allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the piperidine ring .
Scientific Research Applications
3-(Piperidin-4-yl)isoxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)isoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler compound with only the isoxazole ring.
Piperidine: A compound with only the piperidine ring.
3-(Piperidin-4-yl)isoxazole: Similar but lacks the hydroxyl group.
Uniqueness
3-(Piperidin-4-yl)isoxazol-5-ol is unique due to the combination of the piperidine and isoxazole rings, which provides a versatile scaffold for chemical modifications and potential biological activity.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-piperidin-4-yl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H12N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h5-6,9-10H,1-4H2 |
InChI Key |
OSMZMMPRYUBKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=O)ON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11778182.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)
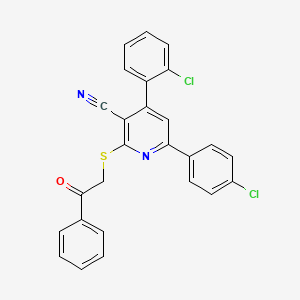
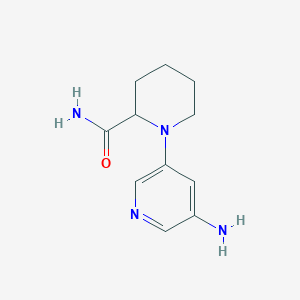

![2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine](/img/structure/B11778209.png)
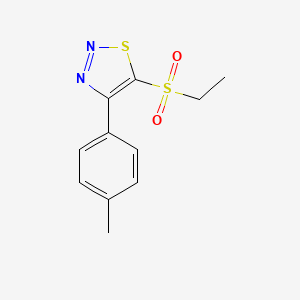
![tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B11778222.png)
![5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11778225.png)
